Cas no 2759-17-3 (Thiourea,N,N'-bis(2,3-dihydro-1H-indol-7-yl)-)

Thiourea,N,N'-bis(2,3-dihydro-1H-indol-7-yl)- structure
2759-17-3 structure
Product Name:Thiourea,N,N'-bis(2,3-dihydro-1H-indol-7-yl)-
CAS-nummer:2759-17-3
MF:C11H16N2
MW:176.258142471313
CID:240158
PubChem ID:75994
Update Time:2025-08-05

Thiourea,N,N'-bis(2,3-dihydro-1H-indol-7-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Thiourea,N,N'-bis(2,3-dihydro-1H-indol-7-yl)-
    • 1-benzylpiperazine
    • N-BENZYL PIPERAZINE
    • 1,3-adamantanedimethanol
    • 1,3-adamantane-dimethanol
    • 1,3-bis-(2,3-dihydro-indol-7-yl)-thiourea
    • 1,3-bis(2-hydroxymethyl)adamantane
    • 1,3-bis(hydroxymethyl)-5-fluorouracil
    • 1,3-Bis(hydroxymethyl)adamantan
    • 1,3-bis(hydroxymethyl)adamantane
    • 1,3-Bis-hydroxymethyl-adamantan
    • 1,3-dihydroxymethyl-5-fluorouracil
    • 1,3-dimethylol-5-fluorouracil
    • bis(hydroxymethyl)-5-fluorouracil
    • CTK2H0486
    • N1,N3-bis(hydroxymethyl)-5-fluorouracil
    • SureCN1953767
    • Piperazine,1-(phenylmethyl)-(9CI)
    • 2759-28-6
    • StratoSpheres(TM) PL-PPZ (Piperazine) resin, 50-100 mesh, extent of labeling: >5.0 mmol/g loading, 1 % cross-linked
    • J149.807J
    • N-(Phenylmethyl)piperaine
    • VU0488792-1
    • BDBM50004308
    • W-107101
    • 4-Benzylpiperazine
    • N-Benzylpiprazine
    • Mono benzyl piperazine
    • (phenylmethyl)piperazine
    • 1-(phenylmethyl)piperazine
    • A25584
    • InChI=1/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2
    • PD093542
    • Benzylpiperazine
    • 4-benzyl-piperazine
    • 1-Benzyl-piperazine, 10
    • SCHEMBL83548
    • NSC40889
    • SB36348
    • N-phenylmethylpiperazine
    • 1-benzyl piperazine
    • 1-(benzyl)piperazine
    • IQXXEPZFOOTTBA-UHFFFAOYSA-
    • NSC-40889
    • DEA No. 7493
    • FT-0689815
    • 1-(benzyl)-piperazine
    • 1-(phenyl-methyl)piperazine
    • AI3-52573
    • 1-Benzylpiperazine, >=97.0% (GC)
    • 1-phenylmethylpiperazine
    • FT-0634469
    • EINECS 220-423-6
    • 1-(phenylmethyl)-piperazin;Piperazine, 1-(phenylmethyl)-;Piperazine, 1-benzyl-
    • 3UG152ZU0E
    • N-benzylpiperazine
    • 1-Benzylpiperazine diHCl
    • CHEBI:83537
    • Piperazine, 1-benzyl-
    • 1 -benzylpiperazine
    • 860027-50-5
    • N-Benylpiperazine
    • AKOS000264277
    • AC-11628
    • 1-Benzyl-piperazine
    • 4-benzyl piperazine
    • benzyl piperazine
    • 2759-17-3
    • 1-benylpiperazine
    • 4-(phenylmethyl)piperazine
    • LF-0548
    • Q161585
    • 1-(phenylmethyl)-piperazine
    • NSC 40889
    • DTXSID0022197
    • AC-28091
    • Piperazine, 1-(phenylmethyl)-
    • UNII-3UG152ZU0E
    • BCP04193
    • NS00009733
    • 4-benzylpiperzine
    • 1-N-benzylpiperazine
    • AM85333
    • N-benzyl-piperazine
    • CHEMBL113600
    • N-(phenylmethyl)piperazine
    • Inchi: 1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2
    • InChI-sleutel: IQXXEPZFOOTTBA-UHFFFAOYSA-N
    • LACHT: N1(CC2C=CC=CC=2)CCNCC1

Berekende eigenschappen

  • Exacte massa: 310.12544
  • Monoisotopische massa: 176.131348519g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 135
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.3
  • Topologisch pooloppervlak: 15.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.014 g/mL at 25 °C(lit.)
  • Smeltpunt: 17-20 °C
  • Vlampunt: >230 °F
  • Brekindex: n20/D 1.547(lit.)
  • PSA: 48.12

Thiourea,N,N'-bis(2,3-dihydro-1H-indol-7-yl)- Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 3267 8/PG 2
  • WGK Duitsland:3
  • Code gevarencategorie: 34
  • Veiligheidsinstructies: 26-36/37/39-45
  • FLUKA MERK F CODES:9
  • Identificatie van gevaarlijk materiaal: C
  • Risicozinnen:34

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